molecular formula C5H11ClFNO2S B2901022 Piperidine-4-sulfonyl fluoride hydrochloride CAS No. 2172461-08-2

Piperidine-4-sulfonyl fluoride hydrochloride

Cat. No.: B2901022
CAS No.: 2172461-08-2
M. Wt: 203.66
InChI Key: OJDLKOUDLMGYPS-UHFFFAOYSA-N
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Description

Piperidine-4-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C5H10FNO2S·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine-4-sulfonyl fluoride hydrochloride typically involves the reaction of piperidine with sulfonyl fluoride under specific conditions. One common method includes the use of a nucleophilic fluoride source such as potassium fluoride (KF) or tetrabutylammonium fluoride (Bu4NF) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

Piperidine-4-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine nucleophile would yield a sulfonamide derivative .

Scientific Research Applications

Piperidine-4-sulfonyl fluoride hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of piperidine-4-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered heterocycle with one nitrogen atom.

    Piperidine-4-sulfonyl chloride: Similar to piperidine-4-sulfonyl fluoride hydrochloride but with a chloride group instead of fluoride.

    Piperidine-4-sulfonamide: A derivative where the sulfonyl group is bonded to an amine.

Uniqueness

This compound is unique due to its specific sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

piperidine-4-sulfonyl fluoride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h5,7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDLKOUDLMGYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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